molecular formula C8H9BrN6 B1382756 5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine CAS No. 1428960-81-9

5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine

Cat. No. B1382756
M. Wt: 269.1 g/mol
InChI Key: IQFWMZPKKXTNEM-UHFFFAOYSA-N
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Patent
US09359344B2

Procedure details

5-bromo-N-(1-methyl-1H-tetrazol-5-yl)pyridine-2-amine (1 g, 3.9 mmol) was dissolved in 50 mL THF, potassium tert-butylate (0.88 g, 7.8 mmol) and iodomethane (1.1 g, 7.8 mmol) were added slowly. The reaction was heated to 70° C. and reacted for 12 h. After filtration and concentration, 330 mg of product was obtained by separation on a silica gel column (dichloromethane:methanol=100:1), at a yield of 31%.
Name
5-bromo-N-(1-methyl-1H-tetrazol-5-yl)pyridine-2-amine
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9]2[N:13]([CH3:14])[N:12]=[N:11][N:10]=2)=[N:6][CH:7]=1.[CH3:15]C([O-])(C)C.[K+].IC>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]([CH3:15])[C:9]2[N:13]([CH3:14])[N:12]=[N:11][N:10]=2)=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
5-bromo-N-(1-methyl-1H-tetrazol-5-yl)pyridine-2-amine
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)NC1=NN=NN1C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.88 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
1.1 g
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
After filtration and concentration

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)N(C1=NN=NN1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.